Predicted LogP and PSA Differentiate Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine from Non‑Methylated and N‑Benzyl‑Only Analogs
Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine exhibits a predicted logP of 1.2903 and PSA of 18.51 Ų [1]. In contrast, the non‑methylated analog N‑benzyl-2-piperazin-1-ylethanamine (CAS 135330-51-7) displays a higher logP of 1.339 and a significantly larger PSA of 27.30 Ų [2]. The N‑methyl substitution in the target compound reduces both lipophilicity and polar surface area, parameters that directly correlate with CNS penetration potential (favorable logP <3, PSA <60-90 Ų) [3].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.2903 |
| Comparator Or Baseline | N-benzyl-2-piperazin-1-ylethanamine (CAS 135330-51-7): logP = 1.339 |
| Quantified Difference | ΔlogP = -0.0487 (target compound is slightly less lipophilic) |
| Conditions | In silico prediction using standard computational models (ALOGPS or similar) as reported by chemical database. |
Why This Matters
Lower lipophilicity may reduce non‑specific binding and off‑target toxicity, a critical factor when selecting a scaffold for CNS‑targeted probe development.
- [1] Ambeed, Inc. AMB18529544 predicted properties (logP, PSA) for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine. View Source
- [2] ChemSrc. N-benzyl-2-piperazin-1-ylethanamine (CAS 135330-51-7) predicted properties. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. DOI: 10.1602/neurorx.2.4.541. View Source
